molecular formula C10H16 B1253599 (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene CAS No. 563-34-8

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene

Cat. No. B1253599
CAS RN: 563-34-8
M. Wt: 136.23 g/mol
InChI Key: KQAZVFVOEIRWHN-UWVGGRQHSA-N
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Patent
US05620569

Procedure details

The hydroperoxide resulting from α-thujene can be reduced to 4-hydroxy-β-thujene and can then be hydrogenated, e.g. in the presence of Raney nickel, to give sabinene hydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-hydroxy-β-thujene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1]O.[CH3:3][C:4]1[CH:8]2[CH2:9][C:7]2([CH:10]([CH3:12])[CH3:11])[CH2:6][CH:5]=1>[Ni]>[CH3:11][CH:10]([C:7]12[CH2:9][CH:8]1[C:4]([OH:1])([CH3:3])[CH2:5][CH2:6]2)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2(C1C2)C(C)C
Step Three
Name
4-hydroxy-β-thujene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C12CCC(C1C2)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05620569

Procedure details

The hydroperoxide resulting from α-thujene can be reduced to 4-hydroxy-β-thujene and can then be hydrogenated, e.g. in the presence of Raney nickel, to give sabinene hydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-hydroxy-β-thujene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1]O.[CH3:3][C:4]1[CH:8]2[CH2:9][C:7]2([CH:10]([CH3:12])[CH3:11])[CH2:6][CH:5]=1>[Ni]>[CH3:11][CH:10]([C:7]12[CH2:9][CH:8]1[C:4]([OH:1])([CH3:3])[CH2:5][CH2:6]2)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2(C1C2)C(C)C
Step Three
Name
4-hydroxy-β-thujene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C12CCC(C1C2)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.